5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide
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Overview
Description
5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a furan ring, and various functional groups such as cyano, methoxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: Functional groups such as cyano, methoxy, and sulfanyl groups are introduced through various reactions, including nucleophilic substitution and electrophilic addition.
Coupling Reactions: The furan ring and other aromatic groups are introduced through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-cyano-2-methoxyphenylboronic acid pinacol ester
- 5,5′′-bis (4-biphenylyl)-2,2′:5′,2′′-terthiophene (BP3T)
Uniqueness
5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide is unique due to its combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C28H23N3O4S |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-phenacylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C28H23N3O4S/c1-17-13-14-24(35-17)26-20(15-29)28(36-16-22(32)19-9-5-4-6-10-19)30-18(2)25(26)27(33)31-21-11-7-8-12-23(21)34-3/h4-14H,16H2,1-3H3,(H,31,33) |
InChI Key |
IYWUUVKYNMLYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC(=O)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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